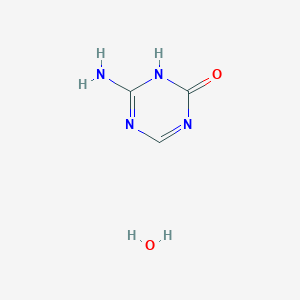

2-Amino-4-hydroxy-1,3,5-triazine hydrate; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-hydroxy-1,3,5-triazine hydrate, also known as 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate or 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate (2AHTRH), is an organic compound composed of nitrogen, oxygen, and hydrogen with the molecular formula C3H5N5O2H2O. It is a white, crystalline solid with a melting point of 220-222°C. 2AHTRH is a versatile compound with a wide range of applications in science, technology, and industry.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for 2-Amino-4-hydroxy-1,3,5-triazine hydrate involves the reaction of cyanuric chloride with ammonia followed by hydrolysis of the resulting intermediate.

Starting Materials

Cyanuric chloride, Ammonia, Wate

Reaction

Step 1: Cyanuric chloride is added to a solution of ammonia in water., Step 2: The mixture is stirred at room temperature for several hours to allow for the reaction to occur., Step 3: The resulting intermediate is then hydrolyzed by adding water and heating the mixture to reflux., Step 4: The product is isolated by filtration and washed with water to yield 2-Amino-4-hydroxy-1,3,5-triazine hydrate.

Mécanisme D'action

2AHTRH acts as a nucleophile in organic synthesis. It can react with electrophiles, such as halogens, to form new molecules. It can also react with carbon-carbon double bonds to form new molecules. In addition, it can react with aldehydes, ketones, and carboxylic acids to form new molecules.

Effets Biochimiques Et Physiologiques

2AHTRH has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have antifungal and antibacterial properties.

Avantages Et Limitations Des Expériences En Laboratoire

2AHTRH is a relatively inexpensive and easy to use compound for laboratory experiments. It is stable under normal laboratory conditions and has a wide range of applications. However, it is not very soluble in water, which can limit its use in certain experiments.

Orientations Futures

There are many potential future directions for the use of 2AHTRH. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It could also be used in the development of new materials and catalysts. In addition, it could be studied further for its potential biological effects, such as its antioxidant and anti-inflammatory properties. Finally, it could be used in the development of new technologies, such as nanotechnology and biosensors.

Applications De Recherche Scientifique

2AHTRH has many applications in scientific research. It is used in the synthesis of biologically active molecules, such as dyes, antimicrobial agents, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. 2AHTRH has been used in studies of the mechanism of action of certain drugs and to study the structure and function of proteins.

Propriétés

IUPAC Name |

6-amino-1H-1,3,5-triazin-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJVVKRYDFYVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=N1)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azacytosine Hydrate | |

CAS RN |

426837-12-9 |

Source

|

| Record name | 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426837-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)